Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a specialized amino acid derivative widely utilized in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the selective protection of amino groups during solid-phase peptide synthesis. The presence of the 2,4,6-trimethoxybenzyl group enhances its utility in synthesizing peptides that require specific modifications or functionalities.
This compound can be sourced from various chemical suppliers, including AFG Scientific and Sigma-Aldrich, with a reported purity of at least 97% by high-performance liquid chromatography (HPLC) . The chemical structure is defined by its molecular formula and a molecular weight of approximately 477.51 g/mol.
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is classified as an amino acid derivative and belongs to the broader category of peptide synthesis intermediates. Its unique structure allows it to function effectively as a building block in the synthesis of complex peptides.
The synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine typically involves solid-phase peptide synthesis techniques. The Fmoc strategy is preferred due to its efficiency and ability to produce high-purity peptides. The compound can be synthesized using standard coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
The molecular structure of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine consists of:
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine participates in various chemical reactions typical for amino acids:
The deprotection process must be carefully controlled to avoid side reactions such as racemization or degradation of sensitive functional groups.
The mechanism of action for Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine primarily involves its role in facilitating peptide bond formation during solid-phase synthesis:
This process allows for high fidelity in peptide synthesis, making it suitable for constructing complex peptides with specific sequences and modifications.
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is primarily used in:
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (CAS 166881-43-2), commonly abbreviated as Fmoc-TmbGly-OH, is a protected glycine derivative engineered for demanding peptide synthesis applications. Its molecular structure integrates three specialized components: the fluorenylmethyloxycarbonyl (Fmoc) group at the Nα-position, a 2,4,6-trimethoxybenzyl (Tmb) moiety on the glycine nitrogen, and the carboxylic acid functionality for standard solid-phase attachment [2] [9]. This configuration yields a white crystalline powder with a molecular weight of 477.51 g/mol and the molecular formula C₂₇H₂₇NO₇ [2] [4]. The Tmb group’s electron-rich aromatic system provides steric and electronic stabilization, while its ortho- and para-methoxy groups confer acid lability—enabling selective deprotection under mild acidic conditions (1–5% TFA) that leave standard tert-butyl-based side-chain protections intact [8]. This acid sensitivity is pivotal for its role in preventing aspartimide formation and suppressing peptide chain aggregation [7] [8].
Table 1: Structural and Physicochemical Properties of Fmoc-TmbGly-OH
Property | Value/Description |
---|---|
CAS Registry Number | 166881-43-2 |
Molecular Formula | C₂₇H₂₇NO₇ |
Molecular Weight | 477.51 g/mol |
IUPAC Name | N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4,6-trimethoxybenzyl)glycine |
Purity Specification | ≥97% (HPLC) [2] [6] |
Melting Point | 148–155 °C [2] [5] |
Appearance | White crystalline powder [2] [9] |
Storage Conditions | 0–8°C under inert atmosphere [2] [4] |
SMILES Notation | COC1=CC(=C(CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42)C(=C1)OC)OC [4] |
Fmoc-TmbGly-OH serves as a critical temporary backbone protector in Fmoc-based solid-phase peptide synthesis (SPPS), addressing two pervasive challenges: chain aggregation and aspartimide formation. During SPPS, the Tmb group’s bulkiness disrupts interchain hydrogen bonding, preventing β-sheet formation that causes synthetic failures in hydrophobic sequences [8]. When incorporated at position n relative to aspartic acid (at n+1), it sterically hinders the cyclization reaction that leads to aspartimide and subsequent epimerization byproducts—yielding up to 30% higher crude purity in aspartic acid-rich sequences compared to unprotected glycine [7] [8].
The compound’s orthogonality extends to bioconjugation applications, where the Tmb group enables selective modification of peptide backbones without affecting side-chain functionalizations [2] [10]. Its utility in peptide cyclization is equally notable; by temporarily masking the glycine nitrogen, Fmoc-TmbGly-OH facilitates head-to-tail macrocyclization of linear precursors before Tmb removal under mild acidolysis, streamlining the synthesis of constrained peptides like cyclosporine analogs [8].
Table 2: Key Applications of Fmoc-TmbGly-OH in Research and Development
Application Field | Mechanism of Action | Outcome/Benefit |
---|---|---|
Solid-Phase Peptide Synthesis | Backbone amide protection via Tmb group | Suppresses chain aggregation; enables synthesis of hydrophobic peptides >50 residues |
Aspartimide Prevention | Steric blocking of aspartic acid cyclic imide formation | Reduces epimerization in Asp-Gly sequences; improves crude purity |
Targeted Drug Discovery | Enables synthesis of complex peptide architectures (e.g., cyclic, branched) | Accelerates development of oncology/neurology therapeutics [2] [5] |
Bioconjugation Chemistry | Orthogonal deprotection allows site-specific biomolecule attachment | Facilitates antibody-drug conjugates and targeted delivery systems [10] |
Neuropeptide Research | Permits synthesis of acid-sensitive neuropeptides with aspartate motifs | Supports neuroscience studies on pain/neurodegeneration [3] [5] |
The development of Fmoc-TmbGly-OH parallels the evolution of orthogonal protecting group strategies in peptide synthesis. Before the 1990s, peptide chemists relied on benzyl (Bzl)-based protections that required harsh acidic conditions (HF or trifluoromethanesulfonic acid) for global deprotection—limiting compatibility with acid-sensitive modifications [7]. The shift toward Fmoc/tBu chemistry created demand for acid-labile protections that cleave faster than standard side-chain groups.
Johnson, Quibell, and Sheppard’s landmark 1995 study introduced the 2-hydroxy-4-methoxybenzyl (Hmb) backbone protector, demonstrating its efficacy in hindering aspartimide formation and aggregation [8]. The Tmb group emerged as a structural analog optimized for enhanced acid lability, with its three methoxy groups lowering the pKa of the benzylic position. By the late 1990s, Fmoc-TmbGly-OH had become commercially available, enabling its adoption in synthesizing "difficult sequences" like Alzheimer’s-associated β-amyloid fragments [7] [8]. A pivotal 2005 study leveraged Tmb protection to synthesize arginine-rich nucleolin domains without aspartimide byproducts, showcasing its indispensability for acid-sensitive sequences [8].
Table 3: Historical Milestones in the Development of Tmb-Protected Amino Acids
Year | Development Milestone | Impact |
---|---|---|
1995 | Introduction of Hmb backbone protection (Johnson et al.) | Established proof-of-concept for acid-labile aggregation inhibitors [8] |
1996 | Optimization of Tmb protections for enhanced acid lability | Enabled cleavage in 1–5% TFA (vs. 20–50% for Hmb); improved orthogonality [8] |
2000 | Application in cyclization of All-L-Leu-Pro-Leu-Pro pentapeptide | Demonstrated utility in macrocyclization without racemization [8] |
2005 | Synthesis of nucleolin glycine/arginine-rich domains using Fmoc-TmbGly-OH | Validated efficacy in aspartimide-prone sequences for biological studies [8] |
2010s–Present | Industrial adoption in GMP-grade peptide API manufacturing | Supported therapeutic peptide production (e.g., antidiabetics, oncology drugs) [7] |
Today, Fmoc-TmbGly-OH remains a specialized but indispensable tool, particularly for synthesizing therapeutic peptides with aspartate-glycine motifs or constrained architectures. Its continued use reflects a broader trend toward customized protecting groups that address specific synthetic challenges in peptide drug development [7] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8